

# Crystal Structure of 5-Acetyl-2-methoxyphenylboronic Acid: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Acetyl-2-methoxyphenylboronic acid

Cat. No.: B594531

[Get Quote](#)

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and chemical characteristics of **5-Acetyl-2-methoxyphenylboronic acid**, a compound of interest in synthetic chemistry and drug discovery. While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available at the time of this publication, this document provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its potential utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.

## Physicochemical Properties

**5-Acetyl-2-methoxyphenylboronic acid** is a substituted arylboronic acid. The presence of the acetyl and methoxy groups on the phenyl ring influences its electronic properties and reactivity. A summary of its key physicochemical data is presented below.

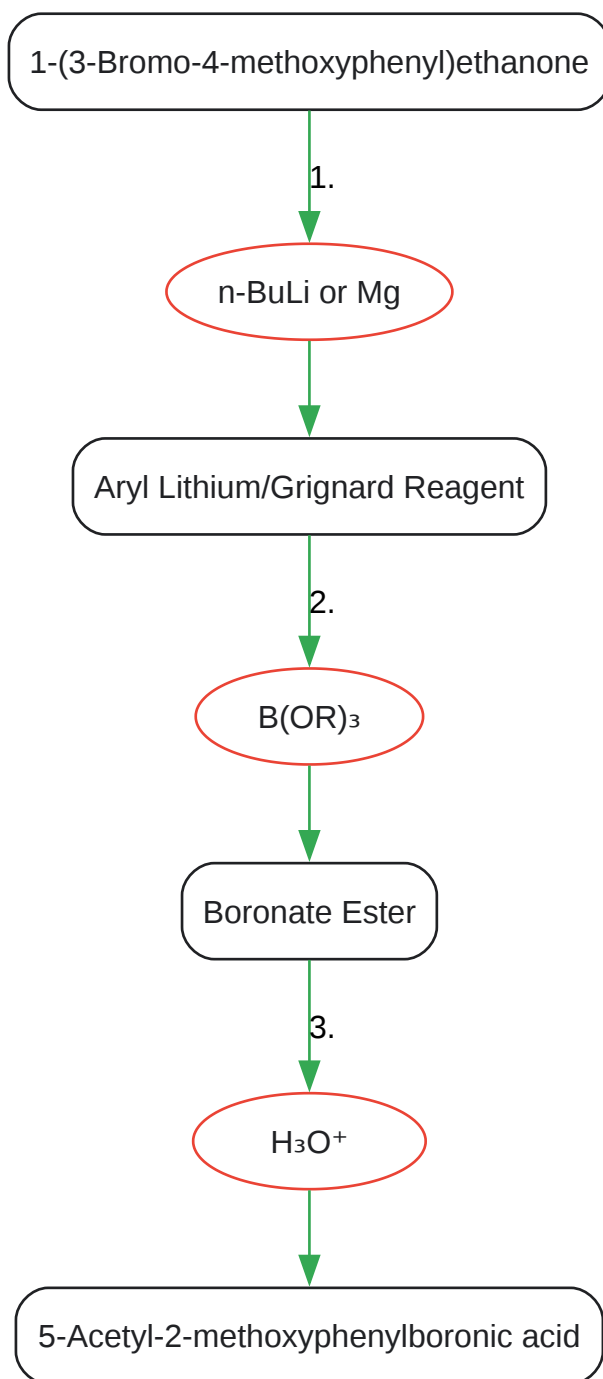
Property	Value
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BO <sub>4</sub>
Molecular Weight	193.99 g/mol
CAS Number	1215281-20-1
Appearance	White to off-white solid
Solubility	Soluble in polar organic solvents

## Experimental Protocols

### General Synthesis of Arylboronic Acids

While a specific, detailed experimental protocol for the synthesis of **5-Acetyl-2-methoxyphenylboronic acid** is not widely published, a general and effective method for the synthesis of arylboronic acids involves the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The following represents a plausible synthetic route.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **5-Acetyl-2-methoxyphenylboronic acid**.

Step-by-Step Protocol:

- Formation of the Organometallic Reagent: To a solution of 1-(3-bromo-4-methoxyphenyl)ethanone in an anhydrous ethereal solvent (e.g., diethyl ether or

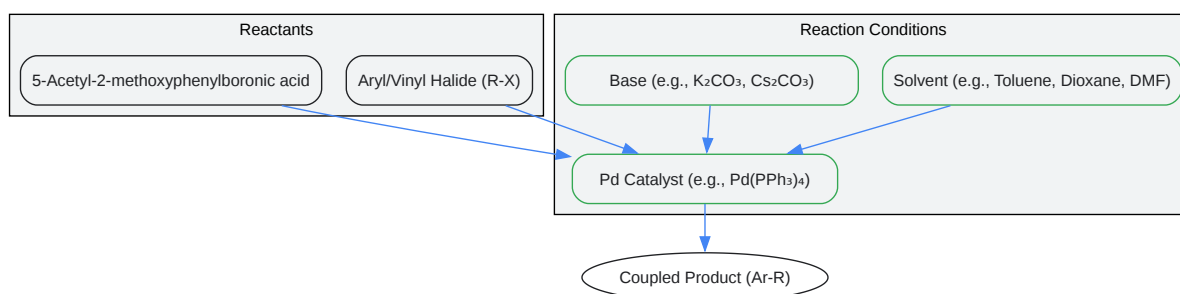
tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cooled to  $-78\text{ }^{\circ}\text{C}$ , a solution of n-butyllithium in hexanes is added dropwise. Alternatively, the Grignard reagent can be prepared by reacting the aryl bromide with magnesium turnings.

- **Borylation:** The resulting aryl lithium or Grignard reagent is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.
- **Hydrolysis:** The reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid).
- **Work-up and Purification:** The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield **5-Acetyl-2-methoxyphenylboronic acid**.

## Application in Suzuki-Miyaura Cross-Coupling

**5-Acetyl-2-methoxyphenylboronic acid** is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Reaction Workflow:



[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol:

- **Reaction Setup:** In a reaction vessel, **5-Acetyl-2-methoxyphenylboronic acid** (1.0-1.5 equivalents), the aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents) are combined.
- **Solvent Addition:** A degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF, often with water) is added.
- **Reaction Execution:** The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is isolated through standard extraction and purification procedures.

## Conclusion

While the definitive crystal structure of **5-Acetyl-2-methoxyphenylboronic acid** remains to be determined, its chemical properties and reactivity make it a valuable building block in organic synthesis. The protocols outlined in this guide provide a foundation for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, highlighting its potential for the development of novel pharmaceuticals and functional materials. Further research into its solid-state structure would provide deeper insights into its intermolecular interactions and packing motifs, which could be valuable for crystal engineering and formulation studies.

- To cite this document: BenchChem. [Crystal Structure of 5-Acetyl-2-methoxyphenylboronic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b594531#5-acetyl-2-methoxyphenylboronic-acid-crystal-structure>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)